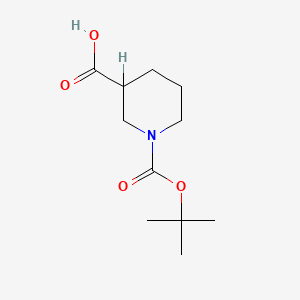

1-Boc-Nipecotic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXILIHONWRXHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991708 | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71381-75-4, 84358-12-3 | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-Nipecotic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Nipecotic acid, also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a protected form of nipecotic acid.[1] As a chiral N-heterocyclic β-amino acid derivative, it serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its significance is particularly pronounced in the development of GABA (γ-aminobutyric acid) uptake inhibitors, which are instrumental in treating neurological disorders such as epilepsy and anxiety. The tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective chemical modifications at other positions of the molecule, making it a versatile intermediate in multi-step organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for the synthesis and characterization of this compound.

Chemical Structure and Identification

The chemical structure of this compound features a piperidine ring with a carboxylic acid group at the 3-position and a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom.

| Identifier | Value |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid[2] |

| Molecular Formula | C₁₁H₁₉NO₄[3] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O[2] |

| InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)[2] |

| InChIKey | NXILIHONWRXHFA-UHFFFAOYSA-N[2] |

| CAS Number | 84358-12-3[4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [5] |

| Melting Point | 96-98 °C | [5] |

| Boiling Point | Decomposes before boiling | [5] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as methanol (B129727), ethanol, DMSO, and DMF. | [5] |

| pKa | No experimental data available. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from nipecotic acid.

Materials:

-

Nipecotic acid

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Water (deionized)

-

Hydrochloric acid (HCl) (1N)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve nipecotic acid in a 1:1 mixture of tert-butanol and a 1N aqueous solution of sodium hydroxide at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in tert-butanol to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the tert-butanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Characterization Protocols

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.

-

Ensure the sample is fully dissolved.

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the molecule.

-

Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR Method):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present, such as the C=O stretch of the carboxylic acid and the carbamate, the O-H stretch of the carboxylic acid, and C-H stretches of the alkyl groups.

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

-

A small amount of formic acid or ammonium (B1175870) acetate can be added to the solution to promote ionization.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 250-350 °C

Data Analysis:

-

In positive ion mode, look for the protonated molecule [M+H]⁺ and/or the sodium adduct [M+Na]⁺.

-

In negative ion mode, look for the deprotonated molecule [M-H]⁻.

-

Compare the observed m/z values with the calculated exact mass of this compound to confirm its identity.

Role in Drug Development: Precursor to GABA Uptake Inhibitors

This compound is a key intermediate in the synthesis of nipecotic acid and its derivatives, which are known to inhibit the reuptake of the neurotransmitter GABA from the synaptic cleft. By blocking GABA transporters (GATs), these compounds increase the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission. This mechanism of action is beneficial in the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy. The Boc group serves as a protecting group for the nitrogen atom, allowing for modifications to the carboxylic acid moiety or other parts of the molecule before its removal to yield the active pharmaceutical ingredient.

Caption: Role of this compound as a precursor to GABA uptake inhibitors.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and organic synthesis. Its well-defined chemical and physical properties, combined with established synthetic and analytical protocols, make it a reliable and versatile building block for the development of novel therapeutics, particularly those targeting the GABAergic system. The detailed information provided in this guide is intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.

References

- 1. uab.edu [uab.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

The Role of 1-Boc-Nipecotic Acid in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroscience, the modulation of inhibitory neurotransmission holds a pivotal role in the quest to understand and treat a myriad of neurological and psychiatric disorders. The primary inhibitory neurotransmitter in the mammalian central nervous system is gamma-aminobutyric acid (GABA). The precise control of GABAergic signaling is, in large part, regulated by a family of GABA transporters (GATs) that are responsible for the reuptake of GABA from the synaptic cleft. Inhibitors of these transporters are invaluable tools for dissecting the intricacies of the GABAergic system and represent a promising avenue for therapeutic intervention. Nipecotic acid is a potent inhibitor of GABA uptake; however, its utility in in vivo studies is limited by its poor ability to cross the blood-brain barrier.[1][2] This has led to the development of more lipophilic derivatives and prodrugs, a process in which 1-Boc-nipecotic acid serves as a crucial synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group allows for the selective modification of the nipecotic acid scaffold to create novel compounds with improved pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth overview of the use of this compound in neuroscience, detailing its role in the synthesis of GABA transporter inhibitors, their mechanism of action, quantitative data on their activity, and detailed experimental protocols for their evaluation.

This compound: A Key Synthetic Intermediate

This compound is a protected form of nipecotic acid where the secondary amine in the piperidine (B6355638) ring is masked by a tert-butyloxycarbonyl (Boc) group. This protection is a common strategy in organic synthesis to prevent the amine from reacting during subsequent chemical modifications of the carboxylic acid moiety. Once the desired modifications are complete, the Boc group can be readily removed under acidic conditions to yield the final, active compound.[1] This approach is fundamental to the development of a wide array of N-substituted nipecotic acid derivatives and prodrugs designed to exhibit enhanced brain penetration and selectivity for different GAT subtypes.[3]

Mechanism of Action: Targeting GABA Transporters

GABA transporters are transmembrane proteins that actively remove GABA from the extracellular space, thereby terminating its inhibitory signal.[4] Four distinct GABA transporters have been identified: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter 1 (BGT-1).[5] These transporters are differentially expressed in neurons and glial cells throughout the central nervous system.[6] Nipecotic acid and its derivatives act as competitive inhibitors of these transporters. By binding to the transporters, they block the reuptake of GABA, leading to an increase in its concentration and dwell time in the synaptic cleft. This, in turn, enhances the activation of postsynaptic GABA receptors (GABAA and GABAB), resulting in a potentiation of inhibitory neurotransmission.[5] The development of derivatives from this compound aims to achieve selectivity for specific GAT subtypes, which is a key goal in developing targeted therapeutics with fewer off-target effects.[7]

Quantitative Data: Inhibitory Potency of Nipecotic Acid and Derivatives

The inhibitory activity of nipecotic acid and its derivatives against the different GAT subtypes is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for nipecotic acid and a selection of its derivatives from the literature.

| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | GAT-4/BGT-1 IC50 (µM) | Reference |

| (±)-Nipecotic Acid | 2.6 (mouse) | 310 (mouse) | 29 (mouse) | 16 (mouse) | [8] |

| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | >200 (human) | 21 (human) | 5 (human) | 140 (human) | [9] |

| rac-7j (cis-alkene derivative) | pIC50 = 6.00 ± 0.04 | - | - | pIC50 = 4.82 | [7] |

| rac-{(Ra/Sa)-1---INVALID-LINK---piperidine-3-carboxylic acid} | pIC50 = 6.78 ± 0.08 | - | - | - | [10] |

| DDPM-2571 | pIC50 = 8.29 ± 0.02 | - | - | - | [11] |

| Tiagabine (for comparison) | pIC50 = 7.43 ± 0.11 | - | - | - | [11] |

Experimental Protocols

Synthesis of this compound

This protocol describes the protection of nipecotic acid with a Boc group.[1]

Materials:

-

Nipecotic acid

-

Dioxane

-

1 N Sodium hydroxide (B78521) (NaOH) solution

-

Di-tert-butyl-dicarbonate (Boc2O)

-

Ethyl acetate

-

1 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve nipecotic acid in a mixture of dioxane and 1 N NaOH solution.

-

Stir the solution vigorously for 5 hours while adding di-tert-butyl-dicarbonate.

-

Evaporate the solvent under reduced pressure.

-

Separate the resulting aqueous mixture with ethyl acetate.

-

Adjust the pH of the aqueous solution to 2.0 using 1 N HCl with vigorous stirring.

-

Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Synthesis of a Nipecotic Acid Prodrug: L-serine-Tethered Ester

This protocol details the synthesis of a nipecotic acid prodrug by esterification with L-serine, starting from this compound.[1]

Materials:

-

This compound

-

1,1'-Carbonyldiimidazole (CDI)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

N-Boc-L-Serine

-

Ethyl acetate

-

Trifluoroacetic acid (TFA)

-

10% aqueous Ammonium hydroxide (NH4OH)

Procedure:

-

Esterification:

-

Add CDI to a solution of this compound in a DCM/DMF mixture and stir at room temperature.

-

After the reaction is complete, add a solution of N-Boc-L-Serine in a DCM/DMF mixture dropwise over 2 hours and continue stirring for 12 hours.

-

Evaporate the solvent, take up the residue in ethyl acetate, and wash with water. Dry and concentrate to obtain the N-Boc-Nipecotic Acid N-Boc-L-Serine Ester.

-

-

Deprotection:

-

To a solution of the ester from the previous step in DCM, add TFA and stir at room temperature for 2 hours.

-

Evaporate the solvent, and take up the residue in water.

-

Neutralize with 10% aqueous NH4OH, dilute with more water, and wash with chloroform to yield the nipecotic acid-L-serine ester prodrug.

-

In Vivo Microdialysis for Extracellular GABA Measurement

This protocol describes the use of in vivo microdialysis to measure changes in extracellular GABA levels following the administration of a nipecotic acid derivative.[12][13]

Materials:

-

Anesthetized rat

-

Stereotaxic apparatus

-

Microdialysis probe

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical or fluorescence detection

-

o-phthaldialdehyde/t-butylthiol reagent for derivatization

Procedure:

-

Probe Implantation:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus).

-

-

Perfusion and Sampling:

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline extracellular GABA concentration.

-

-

Drug Administration and Data Collection:

-

Administer the nipecotic acid derivative systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples to measure the change in extracellular GABA concentration over time.

-

-

Analysis:

-

Derivatize the GABA in the dialysate samples with o-phthaldialdehyde/t-butylthiol reagent.

-

Analyze the samples using HPLC with electrochemical or fluorescence detection to quantify GABA levels.

-

A significant increase in extracellular GABA concentration is expected following the administration of an effective GAT inhibitor. For example, infusion of 0.5 mM nipecotic acid via the probe can lead to a 15-fold increase in extracellular GABA.[12]

-

Rodent Models of Epilepsy for Efficacy Testing

Animal models of epilepsy are crucial for evaluating the anticonvulsant potential of novel GAT inhibitors.[14][15][16]

Example: Kainic Acid-Induced Seizure Model [17]

Materials:

-

Mice

-

Kainic acid solution (e.g., 20 mg/kg)

-

Sterile phosphate-buffered saline (PBS)

-

Test compound (nipecotic acid derivative)

-

Vehicle control

Procedure:

-

Animal Groups:

-

Randomly assign mice to experimental groups: vehicle control and one or more doses of the test compound.

-

-

Drug Administration:

-

Administer the test compound or vehicle to the mice via the desired route (e.g., oral, intraperitoneal).

-

-

Seizure Induction:

-

At a predetermined time after drug administration, induce seizures by intraperitoneal injection of kainic acid.

-

-

Behavioral Scoring:

-

Continuously monitor the mice and score the severity of seizures using a standardized scale (e.g., the Racine scale).

-

-

Data Analysis:

-

Compare the seizure scores and latency to seizure onset between the vehicle-treated and drug-treated groups to determine the anticonvulsant efficacy of the test compound.

-

Signaling Pathways and Experimental Workflows

// Pathways Glutamate -> GAD [label="Synthesis"]; GAD -> GABA_pre; GABA_pre -> vGAT; vGAT -> GABA_vesicle [label="Packaging"]; GABA_vesicle -> GABA_synapse [label="Release"];

GABA_synapse -> GABA_A; GABA_A -> Cl_ion [label="Opens"]; Cl_ion -> Hyperpolarization;

GABA_synapse -> GABA_B [style=dashed];

GABA_synapse -> GAT1_pre [label="Reuptake", color="#34A853"]; GAT1_pre -> GABA_pre [label="Recycling", color="#34A853"];

GABA_synapse -> GAT3_glia [label="Uptake", color="#34A853"]; GAT3_glia -> GABA_T [label="Metabolism"]; GABA_T -> Glutamine;

// Inhibitor node [shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nipecotic_Derivative [label="Nipecotic Acid\nDerivative"]; Nipecotic_Derivative -> GAT1_pre [label="Inhibits", color="#EA4335", style=bold]; Nipecotic_Derivative -> GAT3_glia [label="Inhibits", color="#EA4335", style=bold]; } dot Caption: GABAergic synapse showing synthesis, release, and reuptake of GABA, and the inhibitory action of nipecotic acid derivatives on GATs.

// Workflow start -> boc_protection; boc_protection -> boc_nipecotic; boc_nipecotic -> derivatization; derivatization -> final_compound; final_compound -> gat_binding [label="Test Potency &\nSelectivity"]; gat_binding -> electrophysiology [label="Functional Assay"]; electrophysiology -> bbb_penetration [label="Lead Compound\nSelection"]; bbb_penetration -> microdialysis [label="Pharmacodynamics"]; bbb_penetration -> efficacy_models [label="Therapeutic Potential"]; } dot Caption: Experimental workflow for the synthesis and evaluation of nipecotic acid derivatives.

Conclusion

This compound stands as a cornerstone in the exploration of the GABAergic system. Its role as a protected intermediate is indispensable for the synthesis of a diverse array of GAT inhibitors, including prodrugs with enhanced central nervous system bioavailability. The ability to systematically modify the nipecotic acid scaffold has empowered researchers to develop compounds with improved potency and selectivity for GAT subtypes, thereby refining our understanding of their distinct physiological and pathological roles. The experimental protocols detailed herein provide a framework for the synthesis, characterization, and in vivo evaluation of these valuable neuroscientific tools. As research continues to unravel the complexities of GABAergic neurotransmission, the derivatives of this compound will undoubtedly remain at the forefront of efforts to develop novel and effective treatments for a range of debilitating neurological and psychiatric conditions.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GABA transporter - Wikipedia [en.wikipedia.org]

- 5. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]

- 6. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation-of-OV329--a-Next-generation-GABA-AT-Inhibitor-in-a-Series-of-Pharmaco-resistant-Seizure-Models-Through-the-NINDS-Epilepsy-Therapy-Screening-Program [aesnet.org]

- 15. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpp.com [ijpp.com]

- 17. academic.oup.com [academic.oup.com]

1-Boc-Nipecotic Acid: A Linchpin in the Development of GABA Transporter Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs). Inhibition of these transporters represents a key therapeutic strategy for various neurological disorders, including epilepsy, by enhancing GABAergic neurotransmission. Nipecotic acid is a potent inhibitor of GATs; however, its clinical utility is limited by its poor ability to cross the blood-brain barrier. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to create 1-Boc-Nipecotic acid provides a versatile precursor for the synthesis of more lipophilic and brain-penetrant GAT inhibitors. This technical guide provides a comprehensive overview of this compound as a precursor for GAT inhibitors, detailing the underlying neurobiology, synthetic methodologies, quantitative structure-activity relationships, and experimental protocols for their evaluation.

Introduction: The GABAergic System and the Role of GABA Transporters

The GABAergic system is fundamental to the regulation of neuronal excitability.[1] GABA is synthesized from glutamate (B1630785) by the enzyme glutamic acid decarboxylase (GAD) and is loaded into synaptic vesicles.[2] Upon neuronal depolarization, GABA is released into the synaptic cleft, where it binds to postsynaptic GABA receptors (GABA-A and GABA-B), leading to an inhibitory postsynaptic potential.[3] The action of GABA is terminated by its removal from the synaptic cleft primarily through the action of GATs, which are sodium and chloride-dependent transporters located on the presynaptic nerve terminals and surrounding glial cells.[4][5]

Four main subtypes of GABA transporters have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). GAT1 is the most abundant subtype in the brain and is predominantly found in neurons, making it a primary target for therapeutic intervention.[1][6] By inhibiting GAT1, the extracellular concentration of GABA is increased, prolonging its inhibitory effect and thereby reducing neuronal hyperexcitability.[7] This mechanism of action is the basis for the anticonvulsant effects of GAT inhibitors.

This compound: A Versatile Precursor for GAT Inhibitor Synthesis

Nipecotic acid, a piperidine-3-carboxylic acid, is a potent inhibitor of GABA uptake. However, its zwitterionic nature at physiological pH hinders its passage across the blood-brain barrier. To overcome this limitation, a common strategy is to derivatize the piperidine (B6355638) nitrogen with lipophilic moieties. The use of this compound as a starting material is advantageous as the Boc group serves as a protecting group for the nitrogen, allowing for selective modifications at other positions, and can be readily removed under acidic conditions if necessary. More commonly, the Boc group is removed, and the secondary amine is then alkylated with a lipophilic side chain to enhance blood-brain barrier penetration and modulate inhibitory activity and selectivity for GAT subtypes.

The synthesis of potent GAT inhibitors, such as the clinically approved antiepileptic drug tiagabine, often starts from (R)-nipecotic acid.[8] The introduction of a lipophilic side chain containing diaryl groups is a key structural feature for high-affinity GAT1 inhibition.[9] this compound provides a convenient and versatile scaffold for the construction of a diverse library of N-substituted derivatives for structure-activity relationship (SAR) studies.

Quantitative Data on this compound-Derived GAT Inhibitors

The inhibitory potency of nipecotic acid derivatives is typically quantified by their IC50 (half-maximal inhibitory concentration) or pIC50 (-log(IC50)) values, which represent the concentration of the inhibitor required to block 50% of GABA uptake by a specific transporter subtype. The following table summarizes the inhibitory activities of nipecotic acid and several of its derivatives against different GAT subtypes.

| Compound | GAT Subtype | Inhibitory Potency (IC50/pIC50/Ki) | Reference |

| (±)-Nipecotic acid | hGAT-1 | IC50: 8 µM | |

| rGAT-2 | IC50: 38 µM | ||

| hGAT-3 | IC50: 106 µM | ||

| hBGT-1 | IC50: 2370 µM | ||

| Tiagabine | hGAT-1 | IC50: 0.07 µM | [7] |

| NNC-711 | hGAT-1 | IC50: 0.04 µM | [7] |

| DDPM-2571 | mGAT1 | pIC50: 8.29 ± 0.02 | [1] |

| N-butynyl-2-biphenyl Derivative | mGAT1 | pIC50: 7.00 ± 0.06 | [10] |

| (R)-N-butynyl-2-biphenyl Derivative | mGAT1 | pKi: 8.33 ± 0.01, pIC50: 7.72 ± 0.02 | [10] |

| SKF89976a | GAT2 | IC50: 550 µM | [11] |

| GAT3 | IC50: 944 µM | [11] | |

| BGT1 | IC50: 7,210 µM | [11] | |

| NO711 | GAT2 | IC50: 740 µM | [11] |

| GAT3 | IC50: 350 µM | [11] | |

| BGT1 | IC50: 3,570 µM | [11] |

Experimental Protocols

Synthesis of N-Substituted Nipecotic Acid Derivatives (General Procedure)

This protocol outlines a general method for the N-alkylation of nipecotic acid, a key step in the synthesis of lipophilic GAT inhibitors.

-

Boc Protection of Nipecotic Acid:

-

Dissolve nipecotic acid in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to deprotonate the carboxylic acid.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with a weak acid, such as citric acid, and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

-

Deprotection and N-Alkylation:

-

Dissolve this compound in a suitable solvent like dichloromethane.

-

Add an acid, such as trifluoroacetic acid, to remove the Boc protecting group.

-

After completion of the deprotection, neutralize the reaction mixture.

-

To the resulting nipecotic acid ester, add a suitable base (e.g., potassium carbonate) and the desired lipophilic alkyl halide (e.g., 4,4-bis(3-methyl-2-thienyl)but-3-enyl bromide for the synthesis of tiagabine).

-

Stir the reaction at an elevated temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by extraction and purify the product by column chromatography.

-

-

Hydrolysis of the Ester:

-

Dissolve the N-alkylated nipecotic acid ester in a mixture of a suitable solvent (e.g., ethanol) and aqueous sodium hydroxide.

-

Stir the reaction at room temperature until the ester hydrolysis is complete.

-

Acidify the reaction mixture to pH 3-4 with hydrochloric acid.

-

Extract the final product with an organic solvent, dry the organic layer, and concentrate to yield the N-substituted nipecotic acid derivative.

-

In Vitro [³H]GABA Uptake Assay

This assay is used to determine the inhibitory potency of the synthesized compounds on GABA transporters.

-

Cell Culture and Transfection:

-

Culture a suitable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, in appropriate media.

-

Transfect the cells with plasmids encoding the desired human or rodent GAT subtype (e.g., hGAT1). Stable cell lines expressing the transporter are preferred for consistency.

-

-

Uptake Assay:

-

Plate the transfected cells in 24- or 48-well plates and allow them to adhere overnight.

-

On the day of the experiment, wash the cells with a Krebs-Ringer-HEPES buffer.

-

Pre-incubate the cells with various concentrations of the test compound (inhibitor) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.

-

Incubate for a short period (e.g., 1-10 minutes) to ensure initial velocity conditions.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the non-specific uptake by including a control group with a high concentration of a known GAT inhibitor (e.g., tiagabine).

-

Subtract the non-specific uptake from all other measurements.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

-

In Vivo Evaluation of Anticonvulsant Activity

Rodent models of seizures are commonly used to assess the in vivo efficacy of GAT inhibitors. The pentylenetetrazole (PTZ)-induced seizure model is a common acute seizure model.

-

Animals:

-

Use adult male mice or rats of a specific strain (e.g., C57BL/6 mice or Wistar rats).

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

-

Drug Administration:

-

Dissolve the test compound in a suitable vehicle (e.g., saline, DMSO, or a suspension agent).

-

Administer the compound to the animals via a specific route (e.g., intraperitoneal, oral) at various doses.

-

Include a vehicle control group and a positive control group (e.g., diazepam).

-

-

Induction of Seizures:

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or intraperitoneal).

-

-

Observation and Scoring:

-

Immediately after PTZ administration, place each animal in an individual observation chamber.

-

Observe the animals for a specific period (e.g., 30 minutes) and score the seizure activity using a standardized scale (e.g., Racine scale). Key parameters to record include the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and mortality.

-

-

Data Analysis:

-

Compare the seizure scores, latencies, and incidence of seizures between the vehicle-treated and drug-treated groups.

-

Use appropriate statistical tests (e.g., ANOVA, Chi-square test) to determine the significance of the anticonvulsant effect.

-

Calculate the ED50 (effective dose in 50% of the animals) for protection against seizures.

-

Visualizations

GABA Signaling Pathway

Caption: Overview of the GABAergic synapse and signaling pathway.

Synthesis of a GAT Inhibitor from this compound

Caption: General synthetic route to GAT inhibitors from this compound.

Experimental Workflow for GAT Inhibitor Discovery

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-Nipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-nipecotic acid, a key building block in the development of pharmaceuticals. This document details the prevalent synthetic route, purification methods, and extensive characterization data.

Introduction

This compound, also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a protected form of nipecotic acid. The tert-butoxycarbonyl (Boc) protecting group is crucial in multi-step syntheses, preventing the secondary amine from undergoing unwanted reactions while other parts of the molecule are being modified. Nipecotic acid and its derivatives are of significant interest in neuroscience research as they are known inhibitors of γ-aminobutyric acid (GABA) uptake, playing a role in the regulation of neurotransmission.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the protection of the secondary amine of nipecotic acid using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).

Synthesis Workflow

Experimental Protocol

A detailed experimental protocol for the synthesis of racemic N-Boc-nipecotic acid is as follows[1]:

-

Dissolution: Dissolve racemic nipecotic acid in a suitable solvent mixture, such as dioxane and water.

-

Basification: Add sodium hydroxide (B78521) to the solution.

-

Cooling: Cool the mixture in an ice bath.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Acidification: Acidify the mixture with a cold solution of potassium bisulfate.

-

Extraction: Extract the product with an organic solvent, such as ethyl acetate.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the solution under reduced pressure to yield the crude N-Boc-nipecotic acid.

-

Purification: The crude product can be further purified by column chromatography if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key physical and spectroscopic data.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 96-98 °C (racemic) |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, DMSO, and DMF.[2] |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 1.38 (s, 9H), 1.47 (m, 1H), 1.59 (dt, 1H), 1.87 (m, 1H), 2.28 (m, 1H), 2.77-2.84 (dt, 1H), 3.0 (brs, 1H), 3.67 (d, 1H), 3.87 (brs, 1H), 12.2 (s, 1H) |

| IR (KBr) ν (cm⁻¹) | ~3300-2500 (O-H stretch, carboxylic acid), ~2970 (C-H stretch, aliphatic), ~1740 (C=O stretch, carbamate), ~1690 (C=O stretch, carboxylic acid) |

| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₁₁H₁₉NO₄: 230.13; common fragments may include loss of the Boc group or the carboxylic acid group. |

Biological Context: Inhibition of GABA Reuptake

Nipecotic acid, the deprotected form of this compound, is a well-known inhibitor of GABA transporters (GATs). By blocking these transporters, nipecotic acid increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.

GABA Reuptake Inhibition Pathway

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The straightforward Boc protection of nipecotic acid yields a versatile intermediate for the development of novel therapeutics targeting the GABAergic system. The detailed protocols and characterization data herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

References

The Pivotal Role of 1-Boc-Nipecotic Acid in the Synthesis of Neuroactive Compounds: A Technical Guide

Introduction

1-Boc-nipecotic acid, a protected form of the GABA analogue nipecotic acid, serves as a crucial building block in the synthesis of a diverse array of neuroactive compounds. Its unique structural features, combined with the versatility of the tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable starting material for medicinal chemists and drug development professionals. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of neuroactive compounds, with a primary focus on GABA uptake inhibitors, supported by experimental protocols, quantitative data, and pathway visualizations.

The Strategic Importance of the Boc Protecting Group

The Boc group plays a strategic role in the synthetic utility of this compound.[1][2] By temporarily masking the secondary amine of the piperidine (B6355638) ring, it allows for selective modifications at other positions of the molecule, primarily the carboxylic acid group. This protection prevents unwanted side reactions and enables precise control over the synthetic route. The Boc group is stable under a wide range of reaction conditions yet can be readily removed under mild acidic conditions, ensuring the integrity of the final compound.[3]

Application in the Synthesis of GABA Uptake Inhibitors

A primary application of this compound is in the synthesis of potent and selective GABA uptake inhibitors.[4] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[5][6] GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[5] Inhibitors of GATs can prolong the action of GABA, offering a therapeutic strategy for these conditions.[7]

The general synthetic approach involves the derivatization of the nipecotic acid scaffold to enhance its lipophilicity, thereby improving its ability to cross the blood-brain barrier, a significant limitation of the parent compound, nipecotic acid.[8] The synthesis of these derivatives often begins with the coupling of this compound with various lipophilic side chains, followed by the deprotection of the Boc group.

Quantitative Data on Nipecotic Acid Derivatives

The following tables summarize the biological activity of several nipecotic acid derivatives, highlighting their potency as GABA uptake inhibitors.

| Compound Reference | Structure/Modification | Target | pIC50 | IC50 (µM) | pKi | Ki (µM) | Reference |

| (S)-8d (DDPM-3960) | (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid | mGAT4 | 6.59 ± 0.01 | - | - | - | [9] |

| (S)-8d (DDPM-3960) | (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid | hGAT-3 | 6.49 ± 0.10 | - | - | - | [9] |

| rac-7j | N-substituted nipecotic acid with a cis-alkene spacer | mGAT1 | 6.00 ± 0.04 | - | - | - | |

| rac-7j | N-substituted nipecotic acid with a cis-alkene spacer | mGAT4 | 4.82 | - | - | - | |

| Compound 21p | rac-{(Ra)-1---INVALID-LINK---piperidine-3-carboxylic acid} and rac-{(Sa)-1---INVALID-LINK---piperidine-3-carboxylic acid} | mGAT1 | 6.78 ± 0.08 | - | 7.10 ± 0.12 | - | [10] |

| Compound Reference | Structure/Modification | Target | IC50 (µM) | Reference |

| Compound 7a | para-fluoro substituted isoindoline-1,3-dione derivative | AChE | 2.1 | [11] |

| Compound 7f | para-fluoro substituted isoindoline-1,3-dione derivative | AChE | 2.1 | [11] |

| Compound 7b | para-methyl substituted isoindoline-1,3-dione derivative | AChE | 5.4 ± 0.9 | [11] |

| Compound 7g | para-methyl substituted isoindoline-1,3-dione derivative | AChE | 4.8 ± 0.5 | [11] |

Experimental Protocols

The following is a representative experimental protocol for the N-alkylation of a Boc-protected piperidine derivative, a key step in the synthesis of many neuroactive compounds derived from this compound. This protocol is adapted from methodologies described for similar structures.[3][12]

Protocol: N-Alkylation of 1-Boc-piperidine-3-carboxylic acid methyl ester

Materials:

-

1-Boc-piperidine-3-carboxylic acid methyl ester (1.0 eq)

-

Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 1-Boc-piperidine-3-carboxylic acid methyl ester in anhydrous DMF, add anhydrous potassium carbonate.

-

To this suspension, add the alkyl halide dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-alkylated product.

Deprotection of the Boc Group:

-

Dissolve the N-alkylated, Boc-protected intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-4 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure to yield the final deprotected compound, which can be further purified if necessary.

Visualization of Pathways and Workflows

To better understand the context of these synthetic efforts, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.

Caption: GABAergic signaling pathway.

Caption: General experimental workflow.

Conclusion

This compound is a cornerstone in the synthesis of novel neuroactive compounds, particularly those targeting the GABAergic system. The strategic use of the Boc protecting group facilitates the creation of diverse libraries of nipecotic acid derivatives with improved pharmacokinetic properties. The continued exploration of synthetic routes starting from this compound holds significant promise for the development of next-generation therapeutics for a range of neurological disorders. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of neuropharmacology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Derivatization of 1-Boc-Nipecotic Acid: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Evaluation, and Therapeutic Potential

Abstract

1-Boc-Nipecotic acid, a protected form of the potent GABA uptake inhibitor nipecotic acid, serves as a crucial building block in the synthesis of a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the derivatization of this compound, with a focus on its application in the development of novel drug candidates targeting neurological and neurodegenerative disorders. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are presented, alongside a quantitative analysis of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the GABAergic system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases such as Alzheimer's disease.[1][2] One of the key mechanisms for modulating GABAergic neurotransmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1] By blocking these transporters, the concentration and duration of GABA in the synapse are increased, leading to enhanced inhibitory signaling.

Nipecotic acid is a potent inhibitor of GATs, but its therapeutic utility is limited by its poor ability to cross the blood-brain barrier.[3] The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the nitrogen atom of nipecotic acid yields this compound, a versatile intermediate that allows for the synthesis of more lipophilic derivatives capable of penetrating the central nervous system.[3] This guide explores the chemical derivatization of this compound, focusing on the synthesis of amides and N-substituted analogs, and their evaluation as GABA uptake inhibitors.

Synthesis of this compound Derivatives

The derivatization of this compound primarily involves two main strategies: modification of the carboxylic acid group, typically through amidation, and substitution at the piperidine (B6355638) nitrogen following deprotection of the Boc group.

Synthesis of 1-Boc-Nipecotamides

A common derivatization of this compound is the formation of amides at the carboxylic acid position. This is typically achieved through a coupling reaction with a desired amine in the presence of a coupling agent.

Experimental Protocol: General Procedure for the Synthesis of 1-Boc-Nipecotamides [2][4]

-

Acid Activation: Dissolve this compound (1 equivalent) in a suitable dry solvent such as dichloromethane (B109758) (CH2Cl2) or N,N-dimethylformamide (DMF).

-

Addition of Coupling Agents: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activator like N,N-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (in the case of DCC). Wash the filtrate successively with a weak acid solution (e.g., 5% HCl), a weak base solution (e.g., 5% NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1-Boc-nipecotamide.

dot

Caption: Synthetic workflow for 1-Boc-nipecotamide.

Synthesis of N-Substituted Nipecotic Acid Derivatives

Further derivatization can be achieved by removing the Boc protecting group and substituting the piperidine nitrogen. This allows for the introduction of various lipophilic groups to enhance blood-brain barrier penetration.

Experimental Protocol: Deprotection and N-Substitution

-

Boc Deprotection: Dissolve the 1-Boc-nipecotamide in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir the reaction at room temperature until deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

-

N-Substitution: Dissolve the deprotected amine salt in a suitable solvent (e.g., DMF or acetonitrile) and add a base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the salt. Add the desired alkylating or acylating agent (e.g., an alkyl halide or acyl chloride) and stir the reaction at room temperature or with heating until the reaction is complete.

-

Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography as described in the previous section.

Biological Evaluation of this compound Derivatives

The primary biological activity of interest for these derivatives is the inhibition of GABA transporters. This is typically assessed using a radiolabeled GABA uptake assay.

[3H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.

Experimental Protocol: [3H]GABA Uptake Assay

-

Cell Culture/Synaptosome Preparation: Utilize a cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells) or prepared synaptosomes from a brain region of interest.

-

Incubation: Pre-incubate the cells or synaptosomes with various concentrations of the test compound for a defined period (e.g., 10-20 minutes).

-

Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [3H]GABA.

-

Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the [3H]GABA uptake (IC50 value) by plotting the percentage of inhibition against the logarithm of the compound concentration.

dot

Caption: Signaling pathway of a GABA uptake inhibitor.

dot

Caption: Experimental workflow for a [3H]GABA uptake assay.

Quantitative Data and Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on the nature of the substituents. The following tables summarize the inhibitory potency of various derivatives against different GABA transporter subtypes.

Table 1: Inhibitory Potency (IC50) of Nipecotic Acid Derivatives against Acetylcholinesterase and Lipoxygenase [2]

| Compound | Acetylcholinesterase IC50 (µM) | Lipoxygenase (% Inhibition at 100 µM) |

| 1 | > 100 | 15.3 ± 1.2 |

| 2 | 85.3 ± 4.2 | 33.1 ± 2.5 |

| 3 | 62.5 ± 3.1 | 21.7 ± 1.8 |

| 4 | 47.1 ± 2.3 | 25.4 ± 2.0 |

| 5 | > 100 | 18.9 ± 1.5 |

| 6 | > 100 | - |

Table 2: Inhibitory Potency (pIC50) of N-Substituted Nipecotic Acid Derivatives against Murine GABA Transporters (mGATs) [5][6][7]

| Compound | mGAT1 (pIC50) | mGAT4 (pIC50) |

| Tiagabine | 7.43 ± 0.11 | - |

| DDPM-2571 | 8.29 ± 0.02 | - |

| rac-7j | 6.00 ± 0.04 | 4.82 |

| (R)-Nipecotic acid derived form of 21p | 6.78 ± 0.08 | - |

Note: pIC50 = -log(IC50)

The structure-activity relationship (SAR) studies reveal several key insights:

-

Lipophilicity: Increasing the lipophilicity of the N-substituent generally enhances the potency of the derivatives, likely due to improved penetration of the blood-brain barrier and better interaction with the transporter.[3]

-

Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the nitrogen can significantly impact potency and selectivity for different GAT subtypes.[1]

-

Spacer Length and Rigidity: The length and flexibility of the linker connecting the nipecotic acid core to a lipophilic moiety can influence binding affinity.[6]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives with potent GABA uptake inhibitory activity. The ability to readily modify both the carboxylic acid and the piperidine nitrogen allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel therapeutic agents targeting the GABAergic system for the treatment of various neurological and psychiatric disorders. Further exploration of the vast chemical space accessible from this compound holds significant promise for the development of next-generation CNS drugs.

References

- 1. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1-Boc-Nipecotic Acid: A Versatile Scaffold for CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-Nipecotic acid, a protected form of the cyclic amino acid nipecotic acid, has emerged as a pivotal building block in medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its rigid piperidine (B6355638) core serves as a valuable scaffold for the design of potent and selective inhibitors of neurotransmitter transporters, with a primary focus on the γ-aminobutyric acid (GABA) transporters (GATs). This technical guide provides a comprehensive overview of the synthesis, derivatization, and pharmacological evaluation of this compound-based compounds. It includes detailed experimental protocols for key synthetic transformations and biological assays, a compilation of structure-activity relationship (SAR) data, and visualizations of relevant biological pathways and drug discovery workflows to facilitate the rational design of next-generation CNS drug candidates.

Introduction: The Significance of the Nipecotic Acid Scaffold

Nipecotic acid is a potent inhibitor of GABA transporters, playing a crucial role in modulating GABAergic neurotransmission.[1] GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in a range of neurological and psychiatric conditions, including epilepsy, anxiety, and neurodegenerative diseases.[2] However, the therapeutic potential of nipecotic acid itself is limited by its poor ability to cross the blood-brain barrier (BBB) due to its hydrophilic and zwitterionic nature.[3]

The introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of nipecotic acid yields this compound. This key modification facilitates the synthesis of a diverse array of lipophilic derivatives capable of penetrating the CNS.[4] The Boc group can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization, or the carboxylic acid can be modified to generate amides and esters. This versatility has established this compound as a cornerstone for the development of clinically relevant GAT inhibitors, most notably the marketed anti-epileptic drug, Tiagabine.[3]

Chemistry: Synthesis and Derivatization

The chemical tractability of this compound allows for extensive structural modifications to explore the chemical space around the piperidine core. The primary points of diversification are the carboxylic acid moiety and, following deprotection, the piperidine nitrogen.

General Synthesis of N-Substituted Nipecotic Acid Derivatives

A common strategy for synthesizing N-substituted nipecotic acid derivatives involves the initial protection of the carboxylic acid, typically as an ester, followed by N-alkylation or N-arylation, and subsequent deprotection of the ester.

Key Synthetic Protocols

Protocol 1: Amide Coupling of this compound

This protocol describes a standard procedure for the formation of an amide bond between this compound and a primary or secondary amine using a coupling agent.

-

Materials: this compound, amine, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), N,N-Diisopropylethylamine (DIPEA), dry N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in dry DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.[5]

-

Protocol 2: N-Acylation of the Piperidine Ring (Following Boc Deprotection)

This protocol outlines the acylation of the deprotected nipecotic acid scaffold with an acyl chloride.

-

Materials: Deprotected nipecotic acid derivative (e.g., ethyl nipecotate), acyl chloride, triethylamine (B128534) (NEt₃), anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve the nipecotic acid derivative (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography if necessary.[6]

-

Biological Activity and Structure-Activity Relationships (SAR)

The primary biological target for derivatives of this compound are the GABA transporters. There are four known subtypes: GAT1, GAT2, GAT3, and BGT1 (corresponding to murine mGAT1, mGAT3, mGAT4, and mGAT2, respectively).[7] GAT1 is predominantly found on neurons and is the main transporter responsible for GABA reuptake from the synaptic cleft.[7] GAT3 is primarily located on glial cells.[7] The development of subtype-selective inhibitors is a key objective in the field to achieve targeted therapeutic effects with minimal side effects.

Quantitative SAR Data

The following tables summarize the inhibitory potencies of various N-substituted nipecotic acid derivatives against the four murine GABA transporters.

Table 1: Inhibitory Potency (pIC₅₀) of Nipecotic Acid Derivatives at mGAT1 and mGAT4.

| Compound | R-Group on Piperidine Nitrogen | pIC₅₀ at mGAT1 | pIC₅₀ at mGAT4 | Reference |

| rac-7j | cis-4-(4-chlorophenyl)but-2-en-1-yl | 6.00 ± 0.04 | 4.82 | [8] |

| (R)-21p | 4-([1,1':2',1''-terphenyl]-2-yl)buta-2,3-dien-1-yl | 6.78 ± 0.08 | - | [9] |

| (R)-Derivative | 4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl (Tiagabine) | 7.43 ± 0.11 | - | [7] |

| DDPM-2571 | N-substituted biphenyl (B1667301) derivative | 8.29 ± 0.02 | - | [7] |

Table 2: IC₅₀ Values of Nipecotic Acid and Derivatives at GAT Subtypes.

| Compound | IC₅₀ at mGAT1 (µM) | IC₅₀ at mGAT2 (µM) | IC₅₀ at mGAT3 (µM) | IC₅₀ at mGAT4 (µM) | Reference |

| Nipecotic Acid | 2.6 | 310 | 29 | 16 | [10] |

| (±)-Nipecotic Acid | 8 (hGAT-1) | 38 (rGAT-2) | 106 (hGAT-3) | 2370 (hBGT-1) | [11] |

Biological Assays: Experimental Protocols

The evaluation of novel this compound derivatives requires robust and reproducible biological assays. The following are detailed protocols for key in vitro assays.

Protocol 3: GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

-

Materials: HEK293 cells stably expressing the target GAT subtype, [³H]GABA, test compounds, assay buffer (e.g., Krebs-Ringer-HEPES), scintillation cocktail, microplate scintillation counter.

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Wash the cells with assay buffer.

-

Add the test compound at various concentrations to the wells and pre-incubate for a defined period.

-

Initiate GABA uptake by adding a fixed concentration of [³H]GABA to each well.

-

After a short incubation (e.g., 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and add a scintillation cocktail.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Some derivatives of nipecotic acid have been explored for their potential to inhibit other CNS targets, such as acetylcholinesterase.

-

Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

-

Procedure (96-well plate format):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Acetylthiocholine iodide (ATCI).

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

Pre-incubate the buffer, AChE, DTNB, and test compound/solvent for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition and the IC₅₀ value.

-

Visualizations: Pathways and Workflows

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the role of GABA transporters.

Caption: The GABAergic synapse, illustrating GABA synthesis, release, receptor binding, and reuptake by GAT1 and GAT3, the primary targets of nipecotic acid derivatives.

Drug Discovery Workflow

The following diagram outlines a typical drug discovery workflow for developing novel GAT inhibitors using this compound as a starting scaffold.

References

- 1. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 2. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Synthesis and Biological Evaluation of Nipecotic Acid [research.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Neurotransmitter Modulation: A Technical Guide to the Fundamental Applications of 1-Boc-Protected Nipecotic Acid

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuropharmacology and drug development, the strategic manipulation of neurotransmitter systems holds the key to treating a spectrum of neurological disorders. Among the crucial tools in the medicinal chemist's arsenal (B13267) is 1-Boc-protected nipecotic acid, a versatile building block that serves as a cornerstone in the synthesis of potent and selective inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs). This technical guide provides an in-depth exploration of the core applications of this pivotal molecule, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, biological evaluation, and therapeutic potential.

Nipecotic acid itself is a potent inhibitor of GABA uptake.[1][2] However, its inherent polarity and zwitterionic nature at physiological pH hinder its ability to cross the blood-brain barrier, limiting its therapeutic efficacy when administered systemically. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen provides a strategic handle for synthetic chemists. This protection allows for the facile and regioselective derivatization at other positions of the nipecotic acid scaffold, enabling the synthesis of a diverse library of analogs with improved pharmacokinetic and pharmacodynamic properties.

Core Applications in Drug Discovery and Neuroscience

The primary application of 1-Boc-protected nipecotic acid lies in its role as a key intermediate for the synthesis of N-substituted nipecotic acid derivatives, which are potent inhibitors of GABA transporters.[3] By blocking these transporters, the reuptake of GABA from the synaptic cleft is inhibited, leading to an increase in the concentration of this inhibitory neurotransmitter. This enhancement of GABAergic neurotransmission is a clinically validated strategy for the management of various neurological conditions, including epilepsy, anxiety disorders, and neuropathic pain.

Furthermore, derivatives of 1-Boc-protected nipecotic acid are instrumental in the development of radiolabeled ligands for positron emission tomography (PET) imaging. These imaging agents are designed to selectively bind to GABA transporters in the brain, allowing for the non-invasive visualization and quantification of these proteins. This capability is invaluable for understanding the pathophysiology of neurological disorders and for assessing the target engagement of novel therapeutic agents in clinical trials.

Quantitative Analysis of GABA Uptake Inhibitors

The potency of N-substituted nipecotic acid derivatives as GABA uptake inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or the negative logarithm of this value (pIC50). The following table summarizes the inhibitory activities of a selection of representative compounds, highlighting the structure-activity relationships that govern their interaction with the GABA transporters.

| Compound ID | N-Substituent | Target | IC50 (µM) | pIC50 | Reference |

| Nipecotic Acid | -H | mGAT-1 | 2.6 | - | [1] |

| mGAT-2 | 310 | - | [1] | ||

| mGAT-3 | 29 | - | [1] | ||

| mGAT-4 | 16 | - | [1] | ||

| rac-7j | cis-alkene spacer | mGAT1 | - | 6.00 ± 0.04 | [4] |

| mGAT4 | - | 4.82 | [4] | ||

| Compound 44 | Benzhydrol ether | GABA Uptake | < 1 | - | [5] |

| NNC-711 | Diaryl | hGAT-1 | 0.04 | - | [2] |

| Tiagabine | Diheteroarylvinyloxy | hGAT-1 | 0.07 | - | [2] |

| MNPC | m-nitrophenyl | GABA Uptake | - | - | [6] |